

# Spectroscopic data for 3-(3-Methylphenyl)propan-1-ol (NMR, IR, MS)

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 3-(3-Methylphenyl)propan-1-ol

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An In-depth Technical Guide to the Spectroscopic Characterization of **3-(3-Methylphenyl)propan-1-ol**

## Authored by: A Senior Application Scientist Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for **3-(3-Methylphenyl)propan-1-ol** (CAS No: 111171-94-9), a key aryl-aliphatic alcohol.<sup>[1]</sup> Intended for researchers, scientists, and professionals in drug development, this document delves into the principles and interpretation of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (<sup>1</sup>H and <sup>13</sup>C) for the unambiguous identification and structural elucidation of this compound. The guide emphasizes the causality behind spectroscopic phenomena and provides robust, self-validating experimental protocols.

## Introduction: The Molecular Profile of 3-(3-Methylphenyl)propan-1-ol

**3-(3-Methylphenyl)propan-1-ol** is an aromatic alcohol with a molecular formula of C<sub>10</sub>H<sub>14</sub>O and a molecular weight of approximately 150.22 g/mol.<sup>[1][2]</sup> Its structure, featuring a propanol chain attached to a meta-substituted toluene ring, makes it a valuable intermediate in organic synthesis. Accurate structural verification is paramount for its application in research and development, necessitating a multi-faceted spectroscopic approach. This guide provides the foundational data and interpretive logic required for its characterization.

## Molecular Structure

Caption: Molecular structure of **3-(3-Methylphenyl)propan-1-ol**.

## Mass Spectrometry (MS)

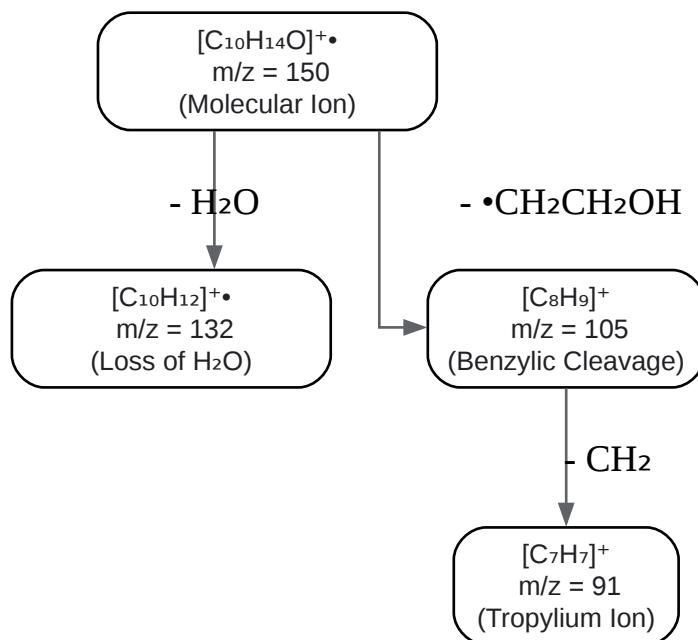
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio ( $m/z$ ) of a molecule and its fragments. For a molecule like **3-(3-Methylphenyl)propan-1-ol**, Electron Ionization (EI) is the most common method, as it induces predictable fragmentation patterns crucial for structural confirmation.

## Principle of Analysis

In EI-MS, the analyte is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a radical cation known as the molecular ion ( $M^{+\bullet}$ ). The molecular ion is often unstable and undergoes fragmentation through various pathways, such as cleavage and rearrangements. The resulting fragment ions are separated by their  $m/z$  ratio, producing a mass spectrum that serves as a molecular fingerprint.

## Predicted Fragmentation Pathway

The fragmentation of **3-(3-Methylphenyl)propan-1-ol** is dictated by the stability of the resulting ions, primarily driven by the aromatic ring and the alcohol functional group. Key fragmentation pathways include benzylic cleavage and dehydration. A similar approach is used to predict fragmentation for related aromatic aldehydes.[\[3\]](#)

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Caption: Predicted EI-MS fragmentation of **3-(3-Methylphenyl)propan-1-ol**.

## Data Summary and Interpretation

The expected mass spectrum will exhibit a clear molecular ion peak and several characteristic fragment ions.

m/z (Mass-to-Charge Ratio)	Proposed Fragment Ion	Fragmentation Pathway
150	$[C_{10}H_{14}O]^{+\bullet}$	Molecular Ion ( $M^{+\bullet}$ )
132	$[C_{10}H_{12}]^{+\bullet}$	Dehydration: Loss of $H_2O$ from the molecular ion
105	$[C_8H_9]^+$	Benzyllic cleavage with loss of the $\bullet CH_2CH_2OH$ radical
91	$[C_7H_7]^+$	Rearrangement of the m/z 105 fragment to the stable tropylium ion

The base peak is predicted to be at  $m/z$  105, corresponding to the stable benzylic carbocation formed by the cleavage of the C-C bond between the propyl chain and the aromatic ring. The presence of a peak at  $m/z$  132 (M-18) is a strong indicator of an alcohol functional group.[\[4\]](#)

## Experimental Protocol: GC-MS Analysis

A Gas Chromatography-Mass Spectrometry (GC-MS) system provides an ideal platform for the analysis of this semi-volatile compound.

- Sample Preparation: Prepare a 100  $\mu\text{g}/\text{mL}$  solution of **3-(3-Methylphenyl)propan-1-ol** in high-purity dichloromethane.
- Gas Chromatography (GC) Conditions:
  - Injector: Split/splitless, 250 °C.
  - Column: 30 m x 0.25 mm ID x 0.25  $\mu\text{m}$  film thickness, 5% phenyl-methylpolysiloxane stationary phase.
  - Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  - Oven Program: Start at 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min.
- Mass Spectrometer (MS) Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Source Temperature: 230 °C.
  - Scan Range:  $m/z$  40-300.

## Infrared (IR) Spectroscopy

IR spectroscopy is a non-destructive technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

## Principle of Analysis

Specific bonds within a molecule (e.g., O-H, C-H, C-O, C=C) vibrate at characteristic frequencies. When the frequency of the IR radiation matches the vibrational frequency of a bond, absorption occurs. The resulting IR spectrum is a plot of transmittance versus wavenumber ( $\text{cm}^{-1}$ ), revealing the presence of key functional groups.

## Data Summary and Interpretation

The IR spectrum of **3-(3-Methylphenyl)propan-1-ol** is expected to show several key absorption bands, confirming its primary alcohol and substituted aromatic structure. The spectrum of the parent compound, 3-phenylpropan-1-ol, provides a strong comparative reference.[5][6]

Wavenumber ( $\text{cm}^{-1}$ )	Vibration Type	Functional Group
~3330 (broad)	O-H stretch	Alcohol (-OH)
~3030	C-H stretch	Aromatic C-H
~2930 and ~2860	C-H stretch	Aliphatic C-H ( $\text{CH}_2$ , $\text{CH}_3$ )
~1605 and ~1490	C=C stretch	Aromatic Ring
~1050	C-O stretch	Primary Alcohol (C-OH)
~780 and ~690	C-H bend (out-of-plane)	Meta-substituted benzene

The most prominent feature is the broad, strong absorption band around  $3330 \text{ cm}^{-1}$ , characteristic of the hydrogen-bonded O-H stretch in an alcohol.[7] The sharp peaks between  $2860$ - $3030 \text{ cm}^{-1}$  confirm the presence of both aliphatic and aromatic C-H bonds.

## Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Sample Preparation: Place one drop of the neat liquid sample of **3-(3-Methylphenyl)propan-1-ol** directly onto the ATR crystal.

- Data Acquisition:
  - Collect a background spectrum of the clean, empty ATR crystal.
  - Collect the sample spectrum.
  - Resolution:  $4 \text{ cm}^{-1}$ .
  - Scans: Average of 16 scans.
  - Range: 4000-600  $\text{cm}^{-1}$ .

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the complete carbon-hydrogen framework of an organic molecule. Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

## Principle of Analysis

NMR relies on the magnetic properties of atomic nuclei (like  $^1\text{H}$  and  $^{13}\text{C}$ ). When placed in a strong magnetic field, these nuclei can absorb radiofrequency energy at specific frequencies. This "resonance" frequency is highly sensitive to the local electronic environment, allowing differentiation of chemically non-equivalent nuclei. Key parameters include chemical shift ( $\delta$ ), spin-spin coupling ( $J$ ), and integration.

## $^1\text{H}$ NMR Spectrum: Interpretation

The  $^1\text{H}$  NMR spectrum provides a map of all the proton environments in the molecule.

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Rationale
~7.0-7.2	Multiplet	4H	Ar-H	Protons on the substituted aromatic ring.
~3.65	Triplet	2H	-CH <sub>2</sub> -OH	Protons adjacent to the electronegative oxygen atom are deshielded.
~2.68	Triplet	2H	Ar-CH <sub>2</sub> -	Benzylic protons, deshielded by the aromatic ring.
~2.33	Singlet	3H	Ar-CH <sub>3</sub>	Protons of the methyl group attached to the aromatic ring.
~1.88	Multiplet	2H	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -	Aliphatic protons shielded relative to the benzylic and oxygen-adjacent protons.
Variable	Broad Singlet	1H	-OH	The hydroxyl proton is exchangeable and often appears as a broad signal.

## <sup>13</sup>C NMR Spectrum: Interpretation

The proton-decoupled <sup>13</sup>C NMR spectrum shows a single peak for each chemically unique carbon atom. The presence of 9 distinct signals would be expected, corresponding to the 9

unique carbon environments in the molecule (the aromatic ring has 6 carbons, but due to symmetry, some are equivalent).

Chemical Shift ( $\delta$ , ppm)	Assignment	Rationale
~141.5	C-CH <sub>2</sub> (Ar)	Quaternary aromatic carbon attached to the propyl chain.
~138.0	C-CH <sub>3</sub> (Ar)	Quaternary aromatic carbon attached to the methyl group.
~129.0	Ar-CH	Aromatic methine carbon.
~128.4	Ar-CH	Aromatic methine carbon.
~126.8	Ar-CH	Aromatic methine carbon.
~125.6	Ar-CH	Aromatic methine carbon.
~62.0	-CH <sub>2</sub> -OH	Carbon attached to the electronegative oxygen is significantly deshielded.
~34.2	Ar-CH <sub>2</sub> -	Benzyllic carbon, slightly deshielded by the ring.
~32.1	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -	Central aliphatic carbon.
~21.4	Ar-CH <sub>3</sub>	Aliphatic methyl carbon.

Note: The predicted chemical shifts are based on data for similar compounds like 3-phenyl-1-propanol and general principles of NMR spectroscopy.[\[8\]](#)[\[9\]](#)

## Experimental Protocol: NMR Analysis

- Sample Preparation: Dissolve approximately 10-20 mg of **3-(3-Methylphenyl)propan-1-ol** in ~0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- Instrument: A 400 MHz (or higher) NMR spectrometer.

- $^1\text{H}$  NMR Acquisition:
  - Pulse Program: Standard single pulse.
  - Spectral Width: -2 to 12 ppm.
  - Acquisition Time: ~3 seconds.
  - Relaxation Delay: 2 seconds.
- $^{13}\text{C}$  NMR Acquisition:
  - Pulse Program: Proton-decoupled single pulse (e.g., zgpg30).
  - Spectral Width: 0 to 220 ppm.
  - Relaxation Delay: 2 seconds.

## Conclusion

The collective application of Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy provides an unambiguous and comprehensive structural characterization of **3-(3-Methylphenyl)propan-1-ol**. MS confirms the molecular weight and primary fragmentation patterns, IR identifies key functional groups (alcohol and aromatic), and NMR elucidates the precise carbon-hydrogen framework. The data and protocols presented in this guide serve as a self-validating system for researchers, ensuring the identity and purity of this important chemical intermediate.

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- To cite this document: BenchChem. [Spectroscopic data for 3-(3-Methylphenyl)propan-1-ol (NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b049522#spectroscopic-data-for-3-3-methylphenyl-propan-1-ol-nmr-ir-ms>

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